N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes a benzofuran ring and a carboxamide group
Mechanism of Action
Target of Action
The compound N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a derivative of Amitraz . Amitraz is known to act on the alpha-adrenergic system and interacts with octopamine receptors in the central nervous system . It also inhibits the synthesis of monoamine oxidases and prostaglandins .
Mode of Action
The compound’s interaction with its targets leads to overexcitation, paralysis, and death in insects . This is due to its agonistic activity in the alpha-adrenergic system, its interaction with the octopamine receptors in the central nervous system, and its inhibition of the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The compound affects the alpha-adrenergic system and the octopamine receptors in the central nervous system . This leads to overexcitation, paralysis, and death in insects . The inhibition of monoamine oxidases and prostaglandins further enhances this effect .
Pharmacokinetics
The compound is rapidly metabolized to form six metabolites during biotransformation . These include N-methyl-N’-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .
Result of Action
The result of the compound’s action is the overexcitation, paralysis, and death in insects . This is due to its interaction with the alpha-adrenergic system and the octopamine receptors in the central nervous system, and its inhibition of the synthesis of monoamine oxidases and prostaglandins .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the metabolic conversion of the compound in the liver is rapid, indicating that absorption and transformation are essential before 6.5 hours . After this time, the metabolic conversion continues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the reaction of 2,4-dimethylaniline with 3-methyl-1-benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzofuran moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- 2,4-dimethylaniline
- N-(2,4-dimethylphenyl)-N’-methylformamidine
Uniqueness
N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-8-9-15(12(2)10-11)19-18(20)17-13(3)14-6-4-5-7-16(14)21-17/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWXTHGPOSVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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